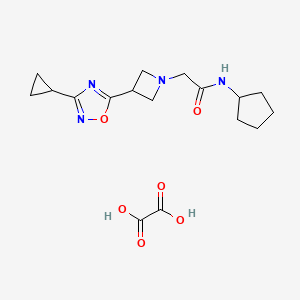

N-cyclopentyl-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a cyclopentyl group, a cyclopropyl group, an azetidine ring, and a 1,2,4-oxadiazole ring . The cyclopentyl and cyclopropyl groups are derived from cyclopentane and cyclopropane respectively . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom. The 1,2,4-oxadiazole ring is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Scientific Research Applications

Synthesis and Antibacterial Potential

- The exploration of heterocyclic compounds, particularly those incorporating 1,3,4-oxadiazole and azetidine units, has shown promising antibacterial activity. These findings are supported by studies that focused on the synthesis and biological evaluation of derivatives with various substituents, highlighting their moderate to good activity against both gram-positive and gram-negative bacteria (Virk et al., 2023), (Desai et al., 2008).

Enzyme Inhibition and Molecular Docking Studies

- Research involving molecular docking and BSA (Bovine Serum Albumin) binding studies has revealed that compounds bearing the 1,3,4-oxadiazole moiety, among other functionalities, can serve as effective enzyme inhibitors. This is evidenced by their inhibition potential against enzymes like α-glucosidase, acetylcholinesterase, and urease, providing insights into their mechanism of action and interaction with serum albumin (Virk et al., 2023).

Development of Novel Heterocyclic Compounds

- The synthetic routes to create novel heterocyclic compounds, including azetidinones (β-lactams) and oxadiazoles, have been extensively studied. These efforts not only expand the chemical space of these heterocycles but also enhance our understanding of their potential applications in medicinal chemistry. Notably, the synthesis of β-lactams from carbamoyl radicals derived from oxime oxalate amides and the exploration of 1,3,4-oxadiazole derivatives for their antimicrobial properties are areas of significant interest (Scanlan et al., 2004), (Parameshwar et al., 2017).

Properties

IUPAC Name |

N-cyclopentyl-2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2.C2H2O4/c20-13(16-12-3-1-2-4-12)9-19-7-11(8-19)15-17-14(18-21-15)10-5-6-10;3-1(4)2(5)6/h10-12H,1-9H2,(H,16,20);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCLWCGKWHYEFLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B2439920.png)

![(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile](/img/structure/B2439932.png)

![3-[1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2439939.png)

![N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2439940.png)

![3-Cyclopropyl-1-{1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2439942.png)